molecular formula C11H19N3O2 B6055492 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione

3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione

Cat. No. B6055492
M. Wt: 225.29 g/mol
InChI Key: HEOBGTDNLOOGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids. DAAO inhibitor has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and Alzheimer's disease.

Mechanism of Action

3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor works by inhibiting the activity of 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione, an enzyme that is responsible for the metabolism of D-amino acids. By inhibiting 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione, 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor increases the levels of D-amino acids in the brain, which may have neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor has been shown to increase the levels of D-serine, a neurotransmitter that plays a crucial role in synaptic plasticity and cognitive function. Additionally, 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor in lab experiments is its specificity for 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione. This allows researchers to study the effects of inhibiting 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione without affecting other enzymes or pathways. However, one limitation of using 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor. One area of interest is the development of more potent and selective 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitors that can be used in clinical settings. Additionally, researchers are investigating the potential of combining 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor with other drugs to enhance its therapeutic effects. Finally, there is growing interest in studying the role of 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione and D-amino acids in other physiological processes, such as immune function and metabolism.

Synthesis Methods

The synthesis of 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor involves the reaction between diethyl malonate and diethylamine to form the intermediate compound, which is then reacted with ethyl chloroformate to produce the final product. The reaction is carried out under controlled conditions, and the purity of the final product is verified using various analytical techniques.

Scientific Research Applications

3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor has been extensively studied for its therapeutic potential in the treatment of neurological disorders. It has been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models. Additionally, 3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione inhibitor has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

4-[2-(diethylamino)ethyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-3-14(4-2)6-5-12-7-9-10(15)8-13-11(9)16/h7,15H,3-6,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOBGTDNLOOGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=CC1=C(CNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170105
Record name 3-[[[2-(Diethylamino)ethyl]amino]methylene]-2,4-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((2-(Diethylamino)ethyl)amino)methylene)pyrrolidine-2,4-dione

CAS RN

352553-64-1
Record name 3-[[[2-(Diethylamino)ethyl]amino]methylene]-2,4-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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